ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate
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Overview
Description
Ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous aluminum chloride for Friedel-Crafts acylation, and various catalysts for esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism by which ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo experiments .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methylbenzoate:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A compound used in neuroscience research to model Parkinson’s disease.
Piritrexim: A pyrido[2,3-d]pyrimidine derivative with antitumor activity.
Uniqueness
Ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in simpler or structurally different compounds .
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-22(28)16-9-11-17(12-10-16)26-13-18-19(21(26)27)20(24-23(29)25(18)3)15-7-5-14(2)6-8-15/h5-12,20H,4,13H2,1-3H3,(H,24,29) |
InChI Key |
UXXKGDZXEQIAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(NC(=O)N3C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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